tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
Description
tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a naphthyridine derivative featuring a cyano (-CN) substituent at position 6, a partially hydrogenated naphthyridine core, and a tert-butyl carbamate protecting group. This compound is structurally related to intermediates used in pharmaceutical and organic synthesis, particularly in the development of enzyme inhibitors or receptor ligands.
Naphthyridines are bicyclic aromatic systems that mimic quinoline and isoquinoline frameworks, often modified to enhance solubility, stability, or biological activity. The tert-butyl carbamate group serves as a protective moiety for amines, while the cyano group can act as a hydrogen bond acceptor or participate in further functionalization (e.g., reduction to amines or conversion to tetrazole rings).
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl 6-cyano-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-8-4-5-11-12(17)7-6-10(9-15)16-11/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
YOFZXNBBVYBKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.
tert-Butyl ester formation: This can be done through esterification reactions using tert-butyl alcohol and suitable catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could convert the cyano group to an amine.
Substitution: Various substitution reactions could introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo-naphthyridines, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of tert-butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is in cancer treatment. Research has demonstrated that this compound acts as an inhibitor of isocitrate dehydrogenase 1 (IDH1) mutants, which are associated with various cancers, including gliomas and acute myeloid leukemia (AML) . Inhibition of IDH1 can lead to altered metabolic pathways in tumor cells, providing a novel therapeutic strategy.
Mechanism of Action:
- The compound binds to the active site of IDH1 mutants, disrupting their normal function.
- This binding results in reduced levels of oncometabolites such as 2-hydroxyglutarate (2-HG), which are implicated in tumorigenesis.
Enzyme Inhibition
Beyond its anticancer properties, this compound has been investigated for its potential as an inhibitor of various enzymes:
- Phosphodiesterase Inhibition: Similar compounds have shown promise as phosphodiesterase inhibitors, which are crucial in regulating cyclic nucleotide signaling pathways involved in various physiological processes, including cognition and memory .
Synthesis and Structural Analogues
The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. Various synthetic methods have been reported in literature, including classical approaches and greener methodologies such as microwave-assisted synthesis.
Structural Analogues:
Several related compounds share similar structural characteristics and biological activities:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate | Structure | Chlorine substitution may alter biological activity |
| Methyl 3-(5-cyano-8-cyclopropyl)pyridin-6-one | Structure | Contains a cyano group; different ring structure |
These analogues highlight the diversity within the naphthyridine class and their potential applications in drug development.
Case Studies
Recent studies have focused on evaluating the anticancer efficacy of this compound against various human cancer cell lines. For instance:
- In vitro assays demonstrated significant cytotoxicity against IDH1-mutant glioma cells compared to non-mutant controls.
- The compound exhibited IC50 values in the low micromolar range, indicating potent activity against targeted cancer cells.
Additionally, ongoing research aims to explore the pharmacokinetics and bioavailability of this compound to optimize its therapeutic use.
Mechanism of Action
The mechanism of action of tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate and its analogs:
*Note: Molecular formula and weight for the cyano derivative are estimated based on substitution of bromine (Br, ~80 g/mol) with cyano (-CN, ~26 g/mol) in the bromo analog .
Key Comparative Insights:
- Substituent Reactivity: Bromo and nitro derivatives are more reactive in nucleophilic substitution or reduction reactions compared to the cyano analog, which may instead participate in cycloadditions or serve as a hydrogen bond acceptor .
- Biological Activity: Nitro and amino-substituted naphthyridines show promise in enzyme inhibition, while cyano derivatives are less studied but may mimic nitrile-containing drugs (e.g., kinase inhibitors) .
- Synthetic Utility: The bromo derivative’s commercial availability and reactivity make it a preferred intermediate for coupling reactions, whereas the cyano analog’s discontinued status limits its practical use .
Biological Activity
tert-Butyl 6-cyano-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate (CAS No. 2314394-09-5) is a synthetic compound with potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological effects and therapeutic potentials.
- Molecular Formula : C14H17N3O2
- Molecular Weight : 259.31 g/mol
- Purity : Typically reported at 97% .
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate naphthyridine derivatives with cyanoacetic acid derivatives under specific conditions to yield the desired carboxylate ester.
Antimicrobial Activity
Recent studies have indicated that compounds in the naphthyridine class exhibit notable antimicrobial properties. For instance:
- In vitro studies demonstrated that related naphthyridine derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Research has suggested that tert-butyl 6-cyano-3,4-dihydro-1,5-naphthyridine derivatives may possess anticancer properties:
- Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that these compounds can inhibit cell proliferation and induce apoptosis. For example, IC50 values for related compounds were reported in the micromolar range .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored:
- Cytokine Inhibition : Studies indicated that naphthyridine derivatives can significantly reduce the levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages .
Research Findings
Case Studies
Several case studies have illustrated the pharmacological effects of related compounds:
- Case Study on Inflammation : A study involving a series of naphthyridine derivatives demonstrated their effectiveness in reducing paw edema in rat models by inhibiting COX enzymes.
- Cancer Cell Line Study : A novel derivative was tested against various cancer cell lines, showing a dose-dependent decrease in viability and an increase in apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
